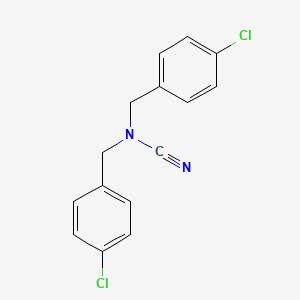

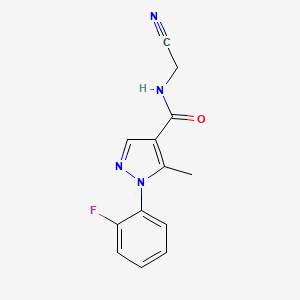

![molecular formula C22H18N2O5S B2546806 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 384377-60-0](/img/structure/B2546806.png)

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate" is a derivative that combines structural elements of benzothiazole and coumarin with a morpholine moiety. These types of compounds are known for their biological activities and potential pharmaceutical applications. The benzothiazole and coumarin cores are common in various compounds with significant biological activity, and the addition of a morpholine ring often contributes to the bioavailability and pharmacokinetic properties of the drug-like molecules .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of a similar compound, "methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate," was achieved through a method that likely involves the formation of intermediates and subsequent reactions to introduce the morpholine group . Another related synthesis is the preparation of optically active 3-morpholinecarboxylic acid, which was obtained by reacting benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol . These methods suggest that the synthesis of the compound would also require careful selection of starting materials and reaction conditions to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been studied using techniques such as X-ray crystallography and Hirshfeld surface analysis. For example, the crystal structure of a Mannich base with a benzothiazole derivative was determined, revealing specific angles and dihedral relationships between the benzothiazole and morpholine planes . These analyses are crucial for understanding the three-dimensional conformation of the molecule, which is important for its interaction with biological targets.

Chemical Reactions Analysis

Compounds with benzothiazole and morpholine structures are known to participate in various chemical reactions. Electrochemical methods have been used to synthesize disulfides of related compounds, indicating that redox reactions can be a part of their chemistry . Additionally, the presence of functional groups such as carboxylate and thiazole allows for further chemical modifications, which can be exploited to enhance the compound's biological activity or to attach it to polymers for applications like antimicrobial coatings .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms like nitrogen and sulfur within the morpholine and thiazole rings can contribute to the compound's polarity, solubility, and potential for forming hydrogen bonds. These properties are essential for the compound's behavior in biological systems and its overall pharmacokinetic profile. The molecular modeling study of a coumarin-thiazole derivative indicated adherence to Lipinski's rule of five, suggesting that the compound may also have favorable drug-like properties .

Aplicaciones Científicas De Investigación

Spectral and Structural Analysis

The structural and spectral analysis of similar compounds, including benzothiazole derivatives like 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been extensively studied. These analyses provide insight into the molecular conformation, stability, and interaction patterns, which are crucial for understanding their potential applications in scientific research and development. Such compounds demonstrate intricate hydrogen bonding interactions, which can influence their chemical behavior and reactivity (Franklin et al., 2011).

Antimicrobial Applications

Coumarin-thiazole derivatives have shown significant biological activity, including antimicrobial properties. These compounds, when incorporated into polymers, can impart antimicrobial activity, making them valuable in the development of antimicrobial coatings and materials. This has been demonstrated in research where coumarin-thiazole derivatives were physically incorporated into polyurethane varnishes, resulting in materials with very good antimicrobial effects against a variety of micro-organisms (El‐Wahab et al., 2014).

Photophysical and Nonlinear Optical Properties

The synthesis and study of novel coumarin-thiazole hybrid dyes have revealed their potential for applications in optoelectronics and photonics. These compounds exhibit aggregation-induced emission (AIE) and have been shown to possess twisted intramolecular charge transfer (TICT) properties. Their linear and nonlinear optical properties have been explored, indicating their suitability for use in photonic devices and materials (Shreykar et al., 2017).

Antitumor and Anticancer Properties

Several studies have focused on the synthesis of benzothiazole derivatives with potential antitumor and anticancer activities. For instance, N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides have been synthesized and screened for their anticancer properties, demonstrating promising results as new agents for cancer treatment. These compounds have been evaluated within the framework of the National Cancer Institute's Developmental Therapeutic Program, showing potential as anticancer agents (Horishny et al., 2020).

Propiedades

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5S/c1-13-17(29-22(26)24-8-10-27-11-9-24)7-6-14-19(25)15(12-28-20(13)14)21-23-16-4-2-3-5-18(16)30-21/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBXZIMDLROIBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

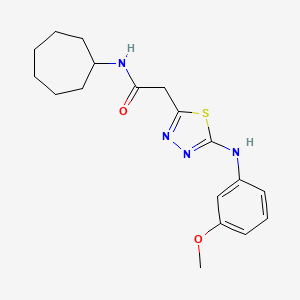

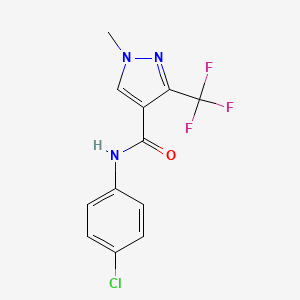

![2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B2546723.png)

![9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

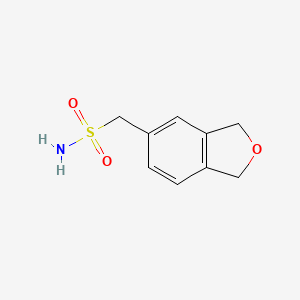

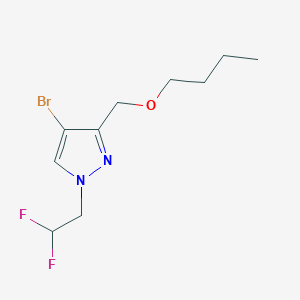

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide](/img/structure/B2546729.png)

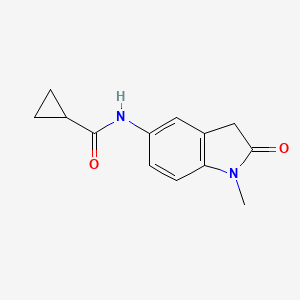

![5-[(4-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2546734.png)

![N-(4-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546735.png)

![(E)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)[(4-chlorophenyl)methoxy]amine](/img/structure/B2546744.png)